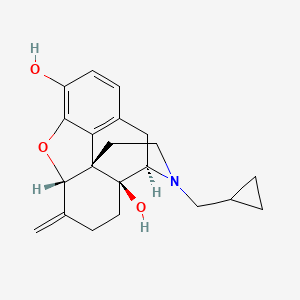

![molecular formula C12H8O2 B033981 naphtho[2,1-b]furan-1(2H)-one CAS No. 19997-42-3](/img/structure/B33981.png)

naphtho[2,1-b]furan-1(2H)-one

Descripción general

Descripción

Naphtho[2,1-b]furan-1(2H)-one is a tricyclic heterocyclic compound featuring a fused naphthalene and furan ring system. Its structure is characterized by a ketone group at position 1 of the furan ring, contributing to its reactivity and biological activity. The compound has garnered significant attention due to its broad-spectrum pharmacological properties, including antibacterial, antifungal, and β-adrenolytic activities .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Benzotript se puede sintetizar a través de una serie de reacciones químicas que involucran la condensación de precursores específicos. Un método común implica la reacción de cloruro de 2-clorobenzoílo con triptamina en presencia de una base para formar el producto deseado . Las condiciones de reacción típicamente incluyen:

- Solvente: Diclorometano u otro solvente orgánico similar

- Temperatura: Temperatura ambiente a temperaturas ligeramente elevadas

- Tiempo de reacción: Varias horas para asegurar la reacción completa

Métodos de Producción Industrial: La producción industrial de Benzotript sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:

- Reactores a gran escala para acomodar mayores volúmenes de reactivos

- Monitoreo continuo de las condiciones de reacción para garantizar la consistencia y el rendimiento

- Pasos de purificación como recristalización o cromatografía para obtener Benzotript de alta pureza

Análisis De Reacciones Químicas

Tipos de Reacciones: Benzotript experimenta varias reacciones químicas, incluyendo:

Oxidación: Benzotript se puede oxidar bajo condiciones específicas para formar derivados oxidados correspondientes.

Reducción: El compuesto se puede reducir para formar análogos reducidos.

Sustitución: Benzotript puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos o nucleófilos en condiciones apropiadas.

Productos Principales:

- Derivados oxidados

- Análogos reducidos

- Productos sustituidos con varios grupos funcionales

Aplicaciones Científicas De Investigación

Fluorescent Labeling

Naphtho[2,1-b]furan-1(2H)-one has been synthesized and characterized as a new fluorescent label. The synthesis involves creating derivatives that can be attached to amino acids, which are then used in peptide synthesis. The fluorescent properties of these derivatives make them suitable for tracking and studying biological molecules.

- Synthesis Methodology : The compound was synthesized from an oxobenzopyran through an alkaline ring contraction. This method yielded high-stability fluorescent labels that can withstand the deprotection conditions typically used in peptide chemistry .

- Applications : The labeled amino acids demonstrated good yields and stability, suggesting potential uses in the fluorescent labeling of peptides and proteins for biochemical studies .

Antimicrobial Activities

Research has highlighted the antimicrobial potential of naphtho[2,1-b]furan derivatives. These compounds have shown promising results against various microorganisms, making them candidates for developing new antimicrobial agents.

- Structure-Activity Relationship (SAR) : Studies have identified a correlation between the chemical structure of naphtho[2,1-b]furan derivatives and their biological activity. For instance, modifications to the naphtho[2,1-b]furan structure have resulted in compounds with enhanced antimicrobial properties .

- Case Studies : In vitro assays have confirmed that certain derivatives exhibit significant activity against bacterial strains, suggesting their potential as therapeutic agents in treating infections .

Pharmacological Activities

Beyond antimicrobial properties, this compound has been explored for various pharmacological activities:

- Antioxidant Activity : Some derivatives have been studied for their antioxidant capabilities, indicating their potential role in combating oxidative stress-related diseases .

- Anti-cancer Properties : Research has indicated that certain naphtho[2,1-b]furan derivatives possess anticancer activity, making them candidates for further investigation in cancer treatment protocols .

Synthesis Techniques

The synthesis of naphtho[2,1-b]furan derivatives typically involves several methods:

| Synthesis Method | Description | Yield |

|---|---|---|

| Pechmann Reaction | Involves the reaction of 2-naphthol with ethyl 4-chloroacetoacetate to form naphtho[2,1-b]furan derivatives. | High |

| Alkaline Ring Contraction | Converts oxobenzopyran into naphtho[2,1-b]furan under basic conditions. | High |

| Reflux with Phenylhydrazine | Used to synthesize various substituted naphtho[2,1-b]furans through condensation reactions. | Moderate |

Mecanismo De Acción

Benzotript ejerce sus efectos antagonizando los receptores de colecistoquinina y los receptores de gastrina. Esta inhibición conduce a una disminución de la proliferación celular, particularmente en las células cancerosas. Los objetivos moleculares incluyen:

Receptores de colecistoquinina: La inhibición de estos receptores reduce los efectos estimulantes de la colecistoquinina sobre el crecimiento celular.

Receptores de gastrina: El bloqueo de estos receptores previene la proliferación celular inducida por la gastrina.

Compuestos Similares:

Proglumida: Otro antagonista del receptor de colecistoquinina con efectos antiproliferativos similares.

Lorglumida: Un compuesto con propiedades antagonistas de receptores similares pero diferente estructura química.

Asperlicina: Un antagonista del receptor de colecistoquinina con propiedades farmacológicas distintas.

Unicidad de Benzotript: Benzotript destaca por sus efectos antiproliferativos específicos en líneas celulares de carcinoma de colon humano y su acción antagonista dual tanto en los receptores de colecistoquinina como en los receptores de gastrina .

Comparación Con Compuestos Similares

Structural Features

The planar aromatic system and electron-rich furan ring enable π-π stacking and hydrogen bonding, critical for interactions in biological systems . Substituents at positions 1, 2, and 5 (e.g., nitro, acetyl, or acetamide groups) modulate solubility and bioactivity .

Comparison with Structurally Similar Compounds

Structural Analogues

Naphtho[2,3-c]furan-1(3H)-one

- Structure : Differs in ring fusion (positions 2,3 vs. 2,1), altering electronic distribution.

- Bioactivity : Exhibits anti-inflammatory and antioxidant properties, as seen in derivatives isolated from Rhamnus kanagusukii .

- Synthesis : Often synthesized via dynamic kinetic resolution using vanadium catalysts, yielding enantiomerically pure derivatives .

Naphtho[2,1-b:6,5-b']difuran

- Structure : Contains two fused furan rings, enhancing π-orbital overlap.

- Applications : Achieves hole mobilities up to 3.6 cm² V⁻¹ s⁻¹ in organic field-effect transistors (OFETs), outperforming naphtho[2,1-b]furan-1(2H)-one in semiconductivity .

Benzofuran Derivatives

- Key Difference : Lack the naphthalene moiety, reducing aromatic conjugation.

- Activity : Generally show lower antimicrobial potency compared to naphthofuran derivatives .

Antibacterial and Antifungal Activity

- This compound derivatives :

- Naphtho[2,3-c]furan-1(3H)-one : Derivatives from Rhamnus kanagusukii demonstrated moderate antioxidant activity (IC₅₀ = 18–25 µM in DPPH assays) .

β-Adrenolytic Activity

- 1-(Naphtho[2,1-b]furan-2-yl)-2-(t-butylamino)ethanol (Compound Ib) showed β-blocking efficacy comparable to propranolol but without cardiac depression .

Key Research Findings

Electronic Properties: Naphtho[2,1-b]furan derivatives with electron-withdrawing groups (e.g., NO₂) exhibit enhanced charge transport in OFETs due to reduced reorganization energy .

Metabolism : Hepatic microsomal oxidation of 7-methoxy-2-nitro-naphtho[2,1-b]furan produces metabolites via ring oxidation, including 7-hydroxy-2-nitro-naphtho[2,1-b]furan-6,9-dione .

Structure-Activity Relationship : Acetamide and nitro groups at position 5 significantly enhance antibacterial activity, while bulky substituents (e.g., benzylidene) improve antifungal potency .

Data Tables

Table 1: Physicochemical Properties of Selected Derivatives

Actividad Biológica

Naphtho[2,1-b]furan-1(2H)-one is a compound that belongs to the naphthofuran family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound and its derivatives.

Chemical Structure and Synthesis

This compound features a fused ring system that combines naphthalene and furan structures. The synthesis of this compound often involves multi-step reactions, including cyclization processes that yield various derivatives with enhanced biological properties. For instance, derivatives such as 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole have been synthesized and evaluated for their antibacterial and anticancer activities .

Biological Activities

Naphtho[2,1-b]furan derivatives exhibit a broad spectrum of biological activities:

- Antibacterial Activity : Many studies report significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed inhibition zones ranging from 12 to 15 mm against Staphylococcus aureus and Escherichia coli . In another study, compounds demonstrated potent antibacterial activity with inhibition zones measured against various pathogens (see Table 1) .

- Antifungal Activity : Naphtho[2,1-b]furan derivatives have also shown antifungal properties. Compounds were tested against fungi like Candida albicans and Aspergillus niger, with varying degrees of effectiveness reported .

- Anticancer Activity : The anticancer potential of naphtho[2,1-b]furan derivatives has been explored in several studies. Some derivatives exhibited cytotoxicity against cancer cell lines such as HL-60 and U937 .

- Anti-inflammatory and Analgesic Activities : Certain derivatives have been evaluated for their anti-inflammatory effects using models like carrageenan-induced paw edema in rats. Results indicated significant reductions in inflammation comparable to standard anti-inflammatory drugs .

Case Study 1: Antibacterial Evaluation

A recent study synthesized several naphtho[2,1-b]furan-thiazole derivatives and evaluated their antibacterial activity. The results indicated that compounds A and B exhibited the highest activity against Pseudomonas aeruginosa and Staphylococcus aureus, with inhibition zones reaching up to 24 mm .

| Compound | Zone of Inhibition (mm) | Target Bacteria |

|---|---|---|

| A | 24 | Pseudomonas aeruginosa |

| B | 22 | Staphylococcus aureus |

| C | 20 | Escherichia coli |

| D | 17 | Bacillus subtilis |

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, various naphtho[2,1-b]furan derivatives were tested against human leukemia cell lines. Compounds demonstrated IC50 values in the low micromolar range, indicating significant cytotoxic effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for naphtho[2,1-b]furan-1(2H)-one derivatives in academic research?

Methodological Answer: Naphtho[2,1-b]furan derivatives are synthesized via diverse routes:

- Microwave-assisted synthesis : Reacting 2-hydroxy-1-naphthaldehyde with chloroacetic acid derivatives (e.g., ethyl chloroacetate) under microwave irradiation in DMF with K₂CO₃ yields intermediates, which are further functionalized via Schiff base formation and cyclization .

- One-pot multicomponent reactions : Meldrum’s acid, arylglyoxals, and β-naphthol react in the presence of triethylamine to form functionalized naphthofurans with yields up to 90% .

- Iodine-promoted oxidative cross-coupling : 2-Naphthols and methyl ketones undergo iodination, Kornblum oxidation, and cyclization to form naphthofuranones with quaternary centers (43–92% yields) .

Key Considerations :

- Microwave methods reduce reaction times (e.g., 10–15 minutes vs. hours for conventional heating) .

- Purification often involves column chromatography or TLC .

Q. How are naphtho[2,1-b]furan derivatives characterized structurally?

Methodological Answer: Structural characterization employs:

- IR spectroscopy : Identifies functional groups (e.g., C=O at 1610 cm⁻¹, C=N at 1685 cm⁻¹) .

- NMR (¹H and ¹³C) : Aromatic protons appear at 7.60–8.90 ppm, while N-CH=N protons resonate as singlets at δ 8.42–8.53 ppm .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 339 for compound 6a) confirm molecular weights .

- Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N content) .

Best Practices :

- Use DMSO-d₆ as the solvent for NMR to resolve complex aromatic splitting patterns .

- Cross-validate spectral data with computational simulations for ambiguous signals.

Q. What experimental designs are used to evaluate antimicrobial activity of naphtho[2,1-b]furan derivatives?

Methodological Answer: Antimicrobial assays follow standardized protocols:

- Agar disc diffusion : Compounds (0.005 mol/mL in DMF) are tested against Pseudomonas aeruginosa and Staphylococcus aureus (bacteria) or Aspergillus niger and Candida albicans (fungi) .

- Controls : Chloramphenicol (2 mg/mL) and fluconazole (2 mg/mL) serve as positive controls .

- Activity criteria :

- High activity: Inhibition zone >12 mm.

- Moderate activity: 9–12 mm .

Data Interpretation :

- Substituent effects: Electron-withdrawing groups (e.g., NO₂) enhance antifungal activity, while bulky groups reduce bacterial inhibition .

Advanced Research Questions

Q. How can reaction yields be optimized for challenging naphtho[2,1-b]furan syntheses?

Methodological Answer: Optimization strategies include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance microwave absorption and reaction homogeneity .

- Catalyst tuning : Molecular iodine (I₂) promotes oxidative coupling by in situ iodination, improving regioselectivity .

- Microwave parameters : Adjusting power (100–300 W) and irradiation time (5–20 mins) prevents side reactions (e.g., decomposition of heat-sensitive intermediates) .

Case Study :

Iodine-mediated synthesis achieves 92% yield for naphtho[2,1-b]furan-1(2H)-ones with methyl ketones, outperforming traditional acid-catalyzed methods (≤60% yields) .

Q. How can researchers resolve contradictions in antimicrobial activity data across derivatives?

Methodological Answer: Contradictions arise from structural variations and assay conditions. Resolution strategies:

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., 6h vs. 6l in ) and correlate with bioactivity .

- Standardized protocols : Ensure consistent inoculum size (e.g., 10⁶ CFU/mL) and solvent controls (DMF vs. aqueous solutions) to minimize false negatives .

- Statistical validation : Use ANOVA or t-tests to confirm significance of inhibition zones (e.g., p < 0.05 for 6k vs. controls) .

Example :

Compound 6k shows high activity against S. aureus (14 mm zone) but moderate activity against C. albicans (10 mm), highlighting species-specific efficacy .

Q. What mechanistic insights explain the formation of naphtho[2,1-b]furan derivatives in oxidative cross-coupling?

Methodological Answer: The proposed mechanism for iodine-promoted reactions involves:

Iodination : I₂ activates methyl ketones to form α-iodo intermediates.

Kornblum oxidation : Converts α-iodo ketones to aldehydes.

Friedel-Crafts alkylation : Aldehydes react with 2-naphthols to form intermediates.

Cyclization : Intramolecular dehydration yields naphthofuranones .

Supporting Evidence :

- Isotopic labeling (¹³C) confirms the aldehyde’s role in C–C bond formation .

- Computational studies reveal low reorganization energy (0.15 eV) stabilizes intermediates .

Q. How can naphtho[2,1-b]furan derivatives be applied in material science?

Methodological Answer: Naphthofuran-based semiconductors exhibit promising electronic properties:

- Organic field-effect transistors (OFETs) : Naphtho[2,1-b:6,5-b']difuran derivatives achieve hole mobilities up to 3.6 cm² V⁻¹ s⁻¹ due to dense π-orbital overlap .

- Fluorescent labels : Derivatives with electron-donating substituents (e.g., –OCH₃) show strong emission at λem = 450–500 nm, useful in bioimaging .

Design Considerations :

Propiedades

IUPAC Name |

benzo[e][1]benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-10-7-14-11-6-5-8-3-1-2-4-9(8)12(10)11/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONYAPWXJUCNPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362987 | |

| Record name | naphtho[2,1-b]furan-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19997-42-3 | |

| Record name | naphtho[2,1-b]furan-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.